Acetamidosilane

Description

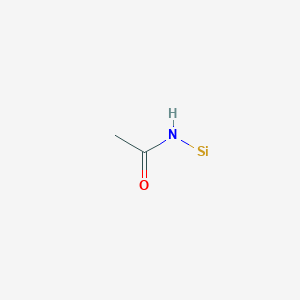

Structure

2D Structure

Properties

Molecular Formula |

C2H4NOSi |

|---|---|

Molecular Weight |

86.14 g/mol |

InChI |

InChI=1S/C2H4NOSi/c1-2(4)3-5/h1H3,(H,3,4) |

InChI Key |

OPQKHIDGIUXNHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N[Si] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Acetamidosilane and Its Derivatives

Strategies for Acetamidosilane Synthesis

The formation of the silicon-nitrogen bond is central to the synthesis of this compound and its derivatives. This is typically achieved through various condensation and coupling reactions common in organosilane chemistry.

The synthesis of N-silylamines, the class of compounds to which this compound belongs, relies on established methods for creating Si-N bonds. These compounds are valued as synthetic intermediates, in part because the Si-N bond can be easily cleaved by hydrolysis, revealing the free amine after a reaction is complete. rsc.org

Common stoichiometric synthetic routes can be performed under basic, acidic, or neutral conditions. rsc.org A prevalent method involves the deprotonation of an amide with a strong base, followed by a nucleophilic substitution reaction with a halosilane, such as chlorotrimethylsilane. rsc.org Another significant approach is the dehydrogenative coupling of amines or amides with silanes, which is a catalytic method for forming the Si-N linkage. semanticscholar.orgrsc.org

| Synthetic Method | Reactants | Conditions | Key Feature |

| Nucleophilic Substitution | Acetamide (B32628), Halosilane | Strong Base (e.g., organolithium reagents) | Involves deprotonation of the amide followed by reaction with the silane (B1218182). rsc.orgwikipedia.org |

| Dehydrogenative Coupling | Acetamide, Hydrosilane | Catalyst (e.g., transition metal) | Catalytic process that forms an Si-N bond and hydrogen gas. semanticscholar.orgrsc.org |

| Dealkenylative Coupling | Acetamide, Vinylsilane | Ruthenium Catalyst | A newer catalytic method involving the reaction of an amine/amide with a vinylsilane. rsc.org |

This interactive table summarizes common synthetic routes for N-silylamines.

Creating functionalized acetamidosilanes involves introducing additional chemical groups to the core structure. This can be accomplished by using starting materials that already contain the desired functionality. For instance, functional 1-organyltrialkoxysilanes are widely used as precursors to modify surfaces and create organic-inorganic hybrid materials. mdpi.com

A viable strategy for synthesizing a functionalized this compound is the aza-Michael reaction, where an aminosilane (B1250345) like 3-aminopropyltriethoxysilane (B1664141) reacts with acrylates to yield functionalized derivatives. mdpi.com Subsequent acetylation of the secondary amine would produce the final functionalized this compound. Alternatively, one could start with a functionalized acetamide and react it with a silylating agent using the condensation methods described previously. The synthesis of novel functionalized amino esters and amides with multiple stereocenters highlights the development of complex precursors that could potentially be silylated. nih.gov

Polymerization Mechanisms Involving this compound

The behavior of this compound in polymerization is dictated by its functional groups. As a monomer, its ability to participate in polymer chain growth depends on having at least two reactive sites.

While various compounds, including diols, diamines, and even molecules with epoxy groups, serve as effective chain extenders, the use of this compound in this capacity is not prominently documented in scientific literature. google.comresearchgate.net In principle, a bifunctional this compound could act as a chain extender if its reactive groups are complementary to the polymer chain ends. For example, a diol-terminated polymer could potentially be extended by an this compound featuring two reactive silyl (B83357) groups (e.g., Si-Cl or Si-OR) that can react with hydroxyl groups.

Condensation polymerization, also known as step-growth polymerization, is a process where monomers with two or more functional groups react to form a larger structural unit while releasing a smaller molecule, such as water, ammonia, or an alcohol. libretexts.orglibretexts.org This mechanism is responsible for the synthesis of common polymers like polyesters (from a dicarboxylic acid and a diol) and polyamides (from a dicarboxylic acid and a diamine). libretexts.org

For this compound to act as a monomer in condensation polymerization, it would need to be bifunctional. A hypothetical bifunctional monomer, such as bis(acetamido)dimethylsilane, could potentially react with a co-monomer like a diol (e.g., ethylene (B1197577) glycol). In this pathway, the Si-N bond of the this compound would react with the hydroxyl group of the diol. This reaction would likely proceed via the cleavage of the Si-N bond and the formation of a new Si-O bond, creating a siloxane linkage in the polymer backbone. The displaced acetamide would be the small molecule byproduct of the condensation. The resulting polymer would be a type of polysiloxane with a structure dependent on the specific monomers used.

In step-growth polymerization, achieving a high molecular weight polymer is critically dependent on maintaining a precise stoichiometric balance between the reacting functional groups. vt.edu Any deviation from an equimolar ratio of co-monomers leads to a lower degree of polymerization because one type of functional group will be depleted, leaving chain ends that are all terminated with the same group and can no longer react.

This principle is fundamental to the synthesis of polysiloxanes and other condensation polymers. researchgate.net If a bifunctional this compound monomer were to be polymerized with a diol, a strict 1:1 molar ratio of the two monomers would be essential for maximizing the polymer chain length. An excess of either monomer would result in the formation of shorter chains (oligomers) capped with the functional group of the excess reactant. The degree of polymerization is highly sensitive to this balance, and even small impurities in the reactants can disrupt the stoichiometry and limit the final molecular weight.

Effect of Stoichiometric Ratio on Degree of Polymerization

| Stoichiometric Ratio (r) | Extent of Reaction (p) | Average Degree of Polymerization (Xn) |

| 1.00 | 0.95 | 20 |

| 1.00 | 0.99 | 100 |

| 1.00 | 0.999 | 1000 |

| 0.99 | 0.99 | 50 |

| 0.99 | 1.00 | 199 |

| 0.95 | 1.00 | 39 |

This interactive table, based on the Carothers equation, illustrates how both the stoichiometric ratio (r) of monomers and the extent of reaction (p) affect the average degree of polymerization (Xn).

End-Capping Methodologies and Their Mechanistic Implications

End-capping is a crucial process in polymer synthesis for controlling chain length, improving stability, and introducing specific terminal functionalities. Organofunctional silanes, including aminosilanes, are widely used as end-capping agents, particularly for polymers with reactive end-groups like isocyanates in polyurethanes. scirp.orgnih.gov The amino groups of these silanes react with the free isocyanate groups to form stable urea (B33335) linkages at the polymer chain end. scirp.org

While direct examples of monofunctional acetamidosilanes like N-(trimethylsilyl)acetamide being used as end-cappers in polymerization are scarce in the literature, the principle can be extended to suitably functionalized acetamidosilanes. For an this compound to act as an end-capper, it would typically require a secondary amine (N-H) functionality, as the N-Si bond in N-silylamines is known to be hydrolytically unstable.

The mechanistic implications of using a silane end-capper involve the reaction of its functional group with the polymer terminal group. For instance, an amino-functional silane reacting with an isocyanate-terminated polymer proceeds as follows:

Reaction: Polymer-NCO + H₂N-R-Si(OR')₃ → Polymer-NH-C(O)-NH-R-Si(OR')₃

The resulting polymer is terminated with alkoxy-silyl groups, which can then undergo moisture-curing via hydrolysis and condensation reactions to form a cross-linked network of stable siloxane bonds (Si-O-Si). scirp.org If an acetamido-functional silane were employed, the reactivity would depend on the specific structure. A molecule with a primary or secondary amine in addition to the silylacetamide moiety could react similarly. The presence of the acetamido group could influence the reaction kinetics and the properties of the final polymer, such as its polarity and hydrogen-bonding capacity.

Table 1: Functional Groups in Silanes for End-Capping and Their Reactions

| Silane Functional Group | Reactive Polymer End Group | Resulting Linkage |

| Amino (-NH₂) | Isocyanate (-NCO) | Urea (-NH-CO-NH-) |

| Epoxy | Amine (-NH₂) or Hydroxyl (-OH) | β-Hydroxyamine or Ether |

| Isocyanate (-NCO) | Hydroxyl (-OH) or Amine (-NH₂) | Urethane or Urea |

| Vinyl (-CH=CH₂) | - | Copolymerization/Grafting |

This table illustrates common reactions used in end-capping methodologies with functional silanes. nih.govwacker.com

Hydrolytic Stability of Silylamine Intermediates

A key characteristic of compounds containing a nitrogen-silicon bond, such as acetamidosilanes, is their susceptibility to hydrolysis. The N-Si bond is readily cleaved by water and other protic reagents.

For instance, N-(trimethylsilyl)acetamide reacts with moisture in the air. This reaction results in the cleavage of the N-Si bond to produce acetamide and hexamethyldisiloxane (B120664) (from the self-condensation of the resulting trimethylsilanol). viu.ca

Hydrolysis Reaction: 2 CH₃C(O)NH-Si(CH₃)₃ + H₂O → 2 CH₃C(O)NH₂ + (CH₃)₃Si-O-Si(CH₃)₃

This inherent instability is a critical consideration in the synthesis and handling of such compounds, necessitating anhydrous conditions. wikipedia.org However, this reactivity can also be advantageous. In organic synthesis, silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) are used to temporarily protect reactive functional groups like alcohols and amines. chemicalbook.com The ease of hydrolytic cleavage allows for the removal of the trimethylsilyl (B98337) protecting group under mild conditions to regenerate the original functional group. gelest.com

The mechanism of hydrolysis for silylamines generally involves nucleophilic attack by water on the silicon atom, facilitated by protonation of the nitrogen atom. The polarity of the N-Si bond and the availability of d-orbitals on the silicon atom make it susceptible to such attacks. The stability of the leaving group, in this case, the amide, also influences the reaction rate.

Advanced Synthetic Approaches to this compound-Containing Architectures

The incorporation of this compound functionalities into complex polymer architectures like multiblock copolymers and hybrid materials can impart unique properties. Advanced synthetic strategies are required to control the structure of these materials.

Multiblock Polymer Synthesis via Sequential Condensation

Multiblock copolymers consist of alternating segments of different polymer chains, and their synthesis allows for the combination of distinct properties into a single material. google.com Sequential condensation is a method to build such polymers. While monofunctional acetamidosilanes are unsuitable for chain building, bifunctional acetamidosilanes can act as monomers or chain extenders.

A pertinent example is the use of diacetamidosilanes, such as N,N'-(dimethylsilylene)bis[acetamides], as chain extenders for silanol-terminated polydiorganosiloxanes. farabi.university In this process, the silanol (B1196071) end-groups of a prepolymer react with the dithis compound. This is a polycondensation reaction where the acetamido group acts as a leaving group, forming a new siloxane bond and extending the polymer chain.

Chain Extension Reaction: 2 Polymer-Si-OH + (CH₃)₂Si(NHCOCH₃)₂ → Polymer-Si-O-Si(CH₃)₂-O-Si-Polymer + 2 CH₃CONH₂

This reaction can be performed sequentially by adding different prepolymers or chain extenders to create a multiblock architecture. mdpi.com The resulting polymer has properties influenced by both the original siloxane blocks and the new linkages introduced by the this compound. This method is particularly useful for creating low-modulus silicone sealants. farabi.university

Table 2: Comparison of Polymerization Techniques for Multiblock Copolymers

| Synthesis Method | Mechanism | Control over Architecture | Monomer Requirements |

| Sequential Condensation | Step-growth reaction between functional groups | Good, allows for defined block sequences | Bifunctional monomers (e.g., diols, diamines) |

| Living Anionic Polymerization | Chain-growth with no termination | Excellent, precise control over block length | Monomers with activated double bonds (e.g., styrenes) |

| RAFT Polymerization | Controlled radical polymerization | Very good, applicable to a wide range of monomers | Monomers with polymerizable double bonds |

| Click Chemistry | High-yield, specific reactions (e.g., azide-alkyne) | Excellent for coupling pre-made blocks | Polymers with complementary functional end-groups |

Synthesis of Hybrid Fluorosiloxane Copolymers

Hybrid fluorosiloxane copolymers combine the properties of fluoropolymers (e.g., chemical resistance, low surface energy) and silicones (e.g., flexibility at low temperatures, high thermal stability). The synthesis of such materials often involves the copolymerization of fluorinated monomers with siloxane monomers.

There are no direct literature reports on the use of this compound monomers in the synthesis of fluorosiloxane copolymers. However, one could envision a hypothetical scenario where a bifunctional monomer containing both an acetamido-silyl group and a fluoroalkyl group is used. For such a monomer to be incorporated into a polymer backbone via condensation, it would need two reactive groups, for example, two silanol groups or two alkoxy-silyl groups.

For example, a hypothetical monomer like (RO)₃Si-R'-N(C(O)CH₃)-R''-CF₃ could potentially be co-condensed with siloxane precursors (e.g., dichlorosilanes or dialkoxysilanes) to form a hybrid copolymer. The acetamido group would be a pendant group on the polymer chain, influencing the polymer's solubility, surface properties, and interaction with other materials. The synthesis would require careful control of reaction conditions to manage the different reactivities of the monomers and the hydrolytic sensitivity of the N-Si bond if it were part of the monomer structure.

Advanced Spectroscopic and Analytical Characterization Techniques in Acetamidosilane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of acetamidosilanes. nih.gov It provides detailed information about the type, quantity, and arrangement of atoms within a molecule. measurlabs.com

A multi-nuclear NMR approach is often employed to gain a complete picture of the acetamidosilane structure.

¹H NMR (Proton NMR): This is one of the most fundamental NMR techniques used to identify the structure of organic molecules. cornell.edu It provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. For acetamidosilanes, ¹H NMR is crucial for identifying the protons on the acetyl group (CH₃C=O) and those on the organic substituents attached to the silicon atom. The chemical shifts of these protons are indicative of their local chemical environment.

¹³C NMR (Carbon-13 NMR): While ¹³C has a low natural abundance (about 1.1%), ¹³C NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. oxinst.comyoutube.com In this compound research, it is used to identify all unique carbon environments, including the carbonyl carbon of the acetamido group and the carbons of the organic moieties bonded to silicon. cuny.edu Proton-decoupled ¹³C NMR spectra typically show sharp singlets for each carbon, simplifying spectral interpretation. oxinst.com

¹⁹F NMR (Fluorine-19 NMR): For acetamidosilanes that contain fluorine atoms, ¹⁹F NMR is a highly sensitive technique. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to strong signals. This technique is invaluable for probing the electronic environment around the fluorine atoms and can provide information about the number and substitution pattern of fluorine-containing groups.

²⁹Si NMR (Silicon-29 NMR): As the core element in acetamidosilanes, the direct observation of the silicon nucleus via ²⁹Si NMR provides invaluable structural information. cuny.edu Despite its low natural abundance and receptivity, techniques like inverse-gated proton decoupling can be used to obtain sharp signals. oxinst.com The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For instance, the number of oxygen atoms bonded to the silicon (as in siloxane bridges) can be determined from the ²⁹Si chemical shift, often categorized as M, D, T, and Q units representing one, two, three, and four oxygen attachments, respectively. mri-q.com

A representative dataset from the NMR analysis of a hypothetical this compound derivative is presented below:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 2.15 | singlet | CH₃ (acetyl) |

| 0.88 | triplet | CH₃ (alkyl chain) | |

| 1.30 | multiplet | CH₂ (alkyl chain) | |

| 3.50 | triplet | CH₂ (adjacent to Si) | |

| ¹³C | 170.1 | C=O (amide) | |

| 23.5 | CH₃ (acetyl) | ||

| 13.7 | CH₃ (alkyl chain) | ||

| 18.9 | CH₂ (alkyl chain) | ||

| 45.2 | CH₂ (adjacent to Si) | ||

| ²⁹Si | -15.3 | R₃Si-N |

For more complex this compound structures, one-dimensional NMR spectra can become overcrowded and difficult to interpret. weebly.com Two-dimensional (2D) NMR techniques provide an additional dimension of information, resolving overlapping signals and establishing correlations between different nuclei. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH and ³JHH). nih.govgithub.io In the context of acetamidosilanes, COSY is instrumental in tracing the connectivity of proton spin systems within the organic substituents attached to the silicon atom.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a powerful 2D NMR technique that correlates the chemical shifts of protons directly attached to a heteronucleus, such as ¹³C or ²⁹Si. numberanalytics.comgithub.io This experiment is highly effective for assigning carbon and silicon signals based on the known assignments of their attached protons. cornell.edu It provides a clear map of one-bond C-H or Si-H connectivities. github.io

The following table illustrates the type of information derived from 2D NMR experiments for an this compound:

| 2D NMR Experiment | Information Gained | Example Application for Acetamidosilanes |

| COSY | Correlates coupled protons. github.io | Identifies adjacent protons in an ethyl group attached to silicon, showing a cross-peak between the -CH₂- and -CH₃ protons. |

| HSQC | Correlates protons with their directly attached carbons or silicons. github.io | Confirms the assignment of the carbon signal for the methylene (B1212753) group adjacent to silicon by correlating it with the corresponding proton signal. |

| HMBC | Correlates protons and carbons over longer ranges (typically 2-3 bonds). cornell.edu | Establishes the connection between the acetyl protons (CH₃) and the carbonyl carbon (C=O), and between the protons on the organic substituent and the silicon atom. |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. cornell.edu It is used to determine the molecular weight of acetamidosilanes and to deduce their structure by analyzing the fragmentation patterns of the molecule. longdom.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of an ion by calculating its "exact mass". uni-rostock.de Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS are examples of ultra-high-resolution instruments. uni-rostock.delabmanager.com For acetamidosilanes, HRMS is critical for unambiguously confirming the molecular formula and distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

| Technique | Principle | Application in this compound Analysis |

| HRMS (e.g., Q-TOF, Orbitrap) | Measures mass-to-charge ratio with high accuracy and resolution. labmanager.com | Determines the exact mass of the molecular ion, enabling the calculation of the elemental formula and confirming the identity of the synthesized this compound. uni-rostock.de |

Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis. encyclopedia.pubwikipedia.org In a typical experiment, a precursor ion of a specific m/z is selected, fragmented, and then the resulting product ions are mass-analyzed. nationalmaglab.org This process, often involving collision-induced dissociation (CID), provides detailed structural information by revealing how the molecule breaks apart. unt.edu By analyzing the fragmentation pathways, researchers can piece together the structure of the original this compound molecule. nationalmaglab.org The fragmentation patterns are often predictable, with cleavages occurring at weaker bonds, such as the Si-N bond or bonds within the organic substituents.

A hypothetical fragmentation of an this compound in an MS/MS experiment could yield the following ions:

| Precursor Ion (m/z) | Fragmentation Method | Product Ions (m/z) | Inferred Structural Fragment |

| 217.1 [M+H]⁺ | Collision-Induced Dissociation (CID) | 174.1 | Loss of acetyl group [M-COCH₃]⁺ |

| 116.1 | [R-Si(CH₃)₂]⁺ fragment | ||

| 59.1 | [Si(CH₃)₂H]⁺ fragment |

Chromatographic Methods for Purity and Molecular Weight Distribution

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of synthesized acetamidosilanes. moravek.comlabinsights.nl

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. moravek.commtoz-biolabs.com For this compound analysis, HPLC can be used to determine the purity of a sample by separating the target compound from any unreacted starting materials, byproducts, or degradation products. mtoz-biolabs.com The area of the peak in the chromatogram is proportional to the concentration of the corresponding compound.

For polymeric materials derived from or containing this compound units, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is employed. alljournals.cntricliniclabs.com SEC separates molecules based on their size in solution. tricliniclabs.com This technique is invaluable for determining the molecular weight and molecular weight distribution of polymeric this compound-based materials, which are critical parameters influencing their physical properties.

| Chromatographic Technique | Principle of Separation | Information Obtained for Acetamidosilanes |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. moravek.com | Purity assessment, quantification of impurities, and separation from reaction byproducts. mtoz-biolabs.com |

| Size Exclusion Chromatography (SEC/GPC) | Separation based on molecular size in solution. tricliniclabs.com | Determination of average molecular weight and molecular weight distribution for polymeric materials. |

Size Exclusion Chromatography (SEC) for Polymeric Systems

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is a fundamental technique for characterizing the molecular weight and molecular weight distribution of polymers. specificpolymers.comlcms.cz This method separates molecules based on their size in solution as they pass through a column packed with porous gel beads. bio-rad.compolylc.com Larger molecules are excluded from the pores and elute first, while smaller molecules diffuse into the pores and have a longer retention time, eluting later. bio-rad.compolylc.com Consequently, molecules are separated in order of decreasing molecular weight. bio-rad.com

In the context of this compound research, SEC is invaluable for analyzing polymeric systems derived from or functionalized with this compound moieties. For instance, it can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) of polymers. measurlabs.com This information is crucial for understanding structure-property relationships and for quality control in polymer synthesis. lcms.czamericanlaboratory.com The technique is widely used to characterize the molecular weights of polymers, identify oligomer distributions, monitor polymerization kinetics, and study the stability of synthesized polymers over time. specificpolymers.com

High-temperature SEC (HT-SEC) is often employed for the analysis of polyolefins and other polymers that are not soluble at room temperature. americanlaboratory.com For a comprehensive understanding of complex polymers, SEC can be hyphenated with other techniques, such as high-performance liquid chromatography (HPLC), in two-dimensional liquid chromatography (2D-LC) setups. americanlaboratory.com This allows for the simultaneous analysis of both molecular weight distribution and chemical composition distribution. americanlaboratory.com

Interactive Table: Key Parameters in Size Exclusion Chromatography

| Parameter | Description | Impact on Separation |

| Particle and Pore Size | The size of the stationary phase particles and the pores within them. | Smaller particle sizes generally lead to higher resolution. Pore size dictates the exclusion limit and the fractionation range of the media. bio-rad.com |

| Column Dimensions | The length and diameter of the chromatography column. | Longer columns increase resolution, while larger diameter columns increase the sample capacity. bio-rad.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | Moderate flow rates typically provide the highest resolution. bio-rad.com |

| Sample Volume | The amount of sample injected onto the column. | Small sample volumes, typically 1–5% of the total column volume, are recommended for optimal resolution. bio-rad.com |

Gas Chromatography (GC) and Liquid Chromatography (LC) in Derivatization Studies

Gas chromatography (GC) and liquid chromatography (LC) are powerful analytical techniques for separating and analyzing the components of a mixture. In the study of acetamidosilanes, these methods are particularly important in the context of derivatization. Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, often by increasing their volatility and thermal stability for GC analysis. sigmaaldrich.comresearch-solution.com

Silylation, the introduction of a trimethylsilyl (B98337) (TMS) group, is one of the most common derivatization techniques in GC. chemcoplus.co.jp Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to derivatize compounds with active hydrogens, such as alcohols, phenols, carboxylic acids, amines, and amides. sigmaaldrich.com The ease of derivatization follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com For less reactive compounds like amides, a catalyst such as trimethylchlorosilane (TMCS) may be added, and the reaction may require elevated temperatures and longer reaction times. sigmaaldrich.com

The successful derivatization of this compound or related amide-containing compounds can be monitored using GC. The appearance of a new peak corresponding to the silylated derivative and the disappearance of the original analyte peak would indicate the reaction has proceeded. sigmaaldrich.com The reaction conditions, including temperature, time, and reagent concentration, are critical for achieving complete derivatization. sigmaaldrich.com

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), can also be used to analyze these compounds and their derivatives. In a study on polysulfide silane (B1218182) coupling agents, LC-MS combined with multivariate statistical analysis was used to differentiate between similar products from different manufacturers by identifying unique impurities and variations in component distribution. lcms.cz

Interactive Table: Common Silylating Agents and Their Applications

| Reagent | Abbreviation | Typical Analytes | Reaction Conditions |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides | Often requires a catalyst (e.g., 1% TMCS) and heating for less reactive analytes like amides. sigmaaldrich.comrestek.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Similar to BSTFA, useful for volatile trace materials. research-solution.com | Can be used with or without a catalyst, often with heating. restek.com |

| Hexamethyldisilazane | HMDS | Used for deactivating glass surfaces to prevent adsorption of polar analytes. chemcoplus.co.jp | Rinsing of glassware. chemcoplus.co.jp |

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and chemical bonds within a molecule. nih.gov These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes. savemyexams.com

Infrared (IR) Spectroscopy Methodologies

Infrared (IR) spectroscopy is a widely used technique for identifying functional groups in organic and organosilicon compounds. libretexts.org When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match the vibrational frequencies of its bonds, such as stretching and bending. savemyexams.com This absorption is detected and plotted as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). savemyexams.com

In the context of this compound research, IR spectroscopy is crucial for confirming the presence of key functional groups. For example, the spectra of silylated amides would be expected to show characteristic absorption bands for the C=O (carbonyl) and Si-N bonds. open.ac.uk The position of the C=O stretching vibration can provide insights into the electronic environment of the carbonyl group. Studies on silylated amides have shown that the C=O absorption band in an N-silyl tautomer appears at a different frequency than the C=N stretch in an O-silyl imidate tautomer. open.ac.uk

Furthermore, IR spectroscopy can be used to study the interactions of silanes with surfaces. For instance, diffuse reflectance Fourier transform infrared (DRIFT) spectroscopy has been used to analyze the adsorption of silane coupling agents onto kaolinite (B1170537) surfaces, identifying the aliphatic CH and NH bending vibrations of the adsorbed silanes. geoscienceworld.org

Raman Spectroscopy Techniques

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. nih.gov It relies on the inelastic scattering of monochromatic light, known as the Raman effect. anton-paar.com When a laser interacts with a molecule, a small fraction of the scattered light has a different frequency, and this frequency shift corresponds to the vibrational energy levels of the molecule. avantierinc.com

Raman spectroscopy is particularly useful for analyzing organosilicon compounds. aip.orgaip.org It can be used to identify and characterize Si-H, Si-C, and Si-O-Si bonds. aps.orgresearchgate.net For example, in studies of amorphous silicon, distinct Raman bands associated with Si-H stretching, bending, and wagging modes have been identified. aps.org The technique is also highly sensitive to the chemical structure and can be used to distinguish between different organosilicon compounds and to study their reactions. nih.govpaint.org

In research on silane coupling agents, Raman spectroscopy has been shown to be more sensitive than FTIR for monitoring the thiol addition reaction between mercaptopropyltrimethoxysilane (MPTMS) and allyltrimethoxysilane (B1265876) (ATMS), based on the intensity changes of the thiol and vinyl vibrational bands. nih.gov The technique's ability to analyze samples in various forms, including solids, liquids, and gels, makes it a versatile tool for in-situ reaction monitoring. anton-paar.comhoriba.com

Interactive Table: Characteristic Vibrational Frequencies for Bonds Relevant to this compound

| Bond | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C=O | Stretching | 1630 - 1820 | IR savemyexams.com |

| Si-N | Stretching | ~870 - 900 | IR open.ac.uk |

| Si-H | Stretching | ~2067 - 2100 | IR psu.edu |

| Si-O-Si | Antisymmetric Stretching | ~1000 - 1100 | IR nih.gov |

| Si-O-Si | Symmetric Stretching | ~490 | Raman researchgate.net |

| C-H | Stretching | ~2700 - 3000 | IR geoscienceworld.org |

| N-H | Bending | ~1550 - 1700 | IR geoscienceworld.org |

Application of Chemometric and Multivariate Spectroscopic Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data, such as spectroscopic measurements. rsc.org When applied to vibrational spectroscopy, chemometric techniques can enhance the analytical capabilities, allowing for both qualitative and quantitative analysis of complex mixtures. mdpi.com

In the context of this compound and related silane research, multivariate analysis techniques like principal component analysis (PCA) and partial least squares (PLS) regression are particularly useful. These methods can handle the large datasets generated by modern spectrometers and can identify patterns and correlations that are not apparent from a simple visual inspection of the spectra. rsc.org

For example, PCA can be used to reduce the dimensionality of the data and to cluster samples based on their spectral similarities. This has been applied to time-of-flight secondary ion mass spectrometry (ToF-SIMS) data to enhance the detection of proteins immobilized on silanized surfaces. nih.gov PLS regression can be used to build calibration models that predict the concentration of components in a mixture from their spectra. oup.com This approach has been successfully used for the simultaneous quantification of different forms of silica (B1680970) in dust mixtures from their overlapping IR spectra. oup.com

The combination of vibrational spectroscopy and chemometrics provides a powerful toolkit for the in-depth analysis of this compound-containing materials. It enables the deconvolution of complex spectra, the quantification of components in mixtures, and the classification of materials based on their spectral fingerprints. rsc.orgmdpi.com

Reactivity, Transformation Pathways, and Reaction Mechanism Studies of Acetamidosilane

Hydrolysis and Condensation Mechanisms

The reactivity of acetamidosilane is fundamentally governed by the hydrolysis of its Si-N bond and subsequent condensation of the resulting silanol (B1196071) intermediates. These processes are central to the compound's function as a crosslinking agent and adhesion promoter.

These reactions are typically catalyzed by the presence of water and can be influenced by pH. unm.edu The mechanisms are analogous to those of alkoxysilanes, which have been extensively studied. unm.edunih.govuni-saarland.de Under acidic conditions, it is proposed that the acetamido group is first protonated, making the silicon atom more susceptible to nucleophilic attack by water. In basic or neutral conditions, a hydroxyl anion or water molecule directly attacks the silicon atom. unm.edu

The condensation process leads to the formation of oligomeric and polymeric structures. uni-saarland.de The extent of polymerization and the final structure of the network are dependent on the reaction conditions, including the concentration of water and the catalyst used. unm.edu

Table 1: General Reactions in the Hydrolysis and Condensation of this compound

| Reaction | General Equation |

| Hydrolysis | ≡Si-NHC(O)CH₃ + H₂O → ≡Si-OH + H₂NC(O)CH₃ |

| Water-producing Condensation | ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O |

| Acetamide-producing Condensation | ≡Si-OH + ≡Si-NHC(O)CH₃ → ≡Si-O-Si≡ + H₂NC(O)CH₃ |

This table illustrates the fundamental chemical transformations that this compound undergoes. The '≡Si-' notation represents a silicon atom attached to three other groups.

Reactions with Protic Species (e.g., Water, Alcohols)

This compound readily reacts with protic species, which are molecules that can donate a proton (H⁺). The most significant of these is water, which drives the hydrolysis reaction essential for its function.

The reaction with water leads to the formation of silanols (Si-OH) and acetamide (B32628). This hydrolysis is a crucial first step in the curing process of silicone systems that utilize this compound as a crosslinker. researchgate.net The rate of this reaction is influenced by the amount of available water.

Alcohols (ROH) can also react with this compound, though the reaction is generally less favorable than hydrolysis. This reaction would result in the formation of an alkoxysilane (≡Si-OR) and acetamide. In the context of polymeric systems, the presence of hydroxyl-containing polymers or additives can lead to grafting reactions, where the silane (B1218182) becomes covalently bonded to the polymer backbone.

Reactivity in Polymeric Curing Systems

This compound is employed as a crosslinking agent in room-temperature-vulcanizing (RTV) silicone sealants and adhesives. In these systems, the this compound reacts with moisture from the atmosphere to initiate the curing process.

The curing mechanism involves the hydrolysis of the this compound by ambient moisture, which generates reactive silanol groups. These silanol groups then condense with hydroxyl-terminated polymers, such as polydimethylsiloxane (B3030410) (PDMS), and with each other to form a crosslinked, three-dimensional network. uni-wuppertal.de This network structure is what gives the cured silicone its elastomeric properties.

The reactivity of this compound in these systems is advantageous because it allows for a one-component system that cures upon exposure to air, eliminating the need for mixing two separate components. The rate of cure is dependent on factors such as humidity, temperature, and the specific formulation of the sealant. The use of reactive silicones as crosslinkers can enhance properties like flexibility and impact resistance in the cured polymer. radtech.org

Mechanisms of Crosslinking and Chain Extension

The formation of a durable, elastomeric material from liquid silicone polymers relies on the mechanisms of crosslinking and chain extension, which are facilitated by this compound.

Crosslinking is the process by which polymer chains are linked together to form a three-dimensional network. rsdjournal.orgresearchgate.net In this compound-based systems, this occurs through condensation reactions. After hydrolysis of the this compound to form silanols, these reactive intermediates can react with hydroxyl end-groups on the silicone polymer chains (e.g., α, ω-dihydroxypolydimethylsiloxanes). uni-wuppertal.de As multiple this compound molecules react with multiple polymer chains, a network is built up, leading to the gelation and eventual solidification of the material. researchgate.net The density of these crosslinks influences the mechanical properties of the final product; a higher crosslink density generally leads to a harder, more rigid material. nagase.com

Initiation: Hydrolysis of this compound by ambient moisture.

Propagation: Condensation of the resulting silanols with polymer end-groups and with each other.

Network Formation: Building of a three-dimensional structure through continued crosslinking.

This process is often catalyzed by tin compounds, such as dibutyltin (B87310) dilaurate, to ensure a practical cure rate. uni-wuppertal.de

Table 2: Key Processes in Curing with this compound

| Process | Description |

| Crosslinking | Formation of a three-dimensional network by linking polymer chains. |

| Chain Extension | Increase in the average molecular weight of the polymer chains. |

| Curing | The overall process of polymerization and crosslinking that results in a solid, usable material. |

This table distinguishes between the related but distinct processes that occur during the curing of a polymer system with this compound.

Influence of Environmental Factors on Reactivity

The reactivity of this compound is significantly influenced by environmental factors, primarily temperature and pH. nih.gov

Temperature affects the rate of all chemical reactions, and the hydrolysis and condensation of this compound are no exception. An increase in temperature generally leads to an increase in the reaction rate. youtube.com This is because the molecules have more kinetic energy, resulting in more frequent and energetic collisions. youtube.com In practical applications like sealants, higher temperatures will lead to a faster cure time. However, excessively high temperatures can potentially lead to undesirable side reactions or degradation of the polymer. arcorepoxy.com

pH plays a critical role in the catalysis of both hydrolysis and condensation reactions. unm.edu Both acidic and basic conditions can accelerate the hydrolysis of silanes. unm.edunih.gov The specific mechanism and the optimal pH for the reaction can depend on the exact nature of the silane and the surrounding medium. nih.gov For this compound, the presence of acidic or basic species can catalyze the cleavage of the Si-N bond. The pH of the environment can therefore be a key parameter in controlling the initiation of the curing process and the final properties of the crosslinked material. frontiersin.org The relationship between temperature and pH is also a factor, as temperature can influence the pH of a solution. atlas-scientific.com

Theoretical and Computational Chemistry Approaches to Acetamidosilane

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanics provides foundational methods for understanding molecular structure and reactivity. wikipedia.org These approaches, which solve the Schrödinger equation for a given system, are broadly categorized into Density Functional Theory, and Ab Initio or semi-empirical methods. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a popular and versatile tool in computational chemistry, often used to predict molecular structures, reaction energies, and other properties. nih.govnih.gov DFT calculations have been successfully applied to various acetamide (B32628) derivatives to study their local reactivity and potential as therapeutic agents. koreascience.krconicet.gov.ar However, a specific application of DFT to analyze the molecular structure and reactivity of Acetamidosilane, including detailed findings or data, is not present in the surveyed literature.

Ab Initio and Semi-Empirical Methods in Conformational Analysis

Ab initio and semi-empirical methods are alternative quantum chemical approaches for studying molecular properties. Ab initio methods compute solutions to the Schrödinger equation from first principles, without experimental parameters, while semi-empirical methods incorporate some experimental data to simplify calculations, making them faster for larger systems. sfu.ca These techniques are frequently employed for conformational analysis, which examines the different spatial arrangements of atoms in a molecule and their relative energies. nih.govnih.govmdpi.com Such analyses have been performed on various organic molecules, including other amide-containing compounds. nih.gov Despite the utility of these methods, specific studies detailing the conformational analysis of this compound using either ab initio or semi-empirical techniques, along with corresponding energy profiles or structural data, could not be located.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By calculating the forces between atoms and integrating Newton's laws of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules. nih.govsmu.edu This technique is invaluable for understanding the dynamic nature of chemical systems in various environments. digitellinc.com While MD simulations are a staple in computational chemistry and have been applied to a vast range of molecules, there is no evidence of their specific use to investigate the dynamic behavior of this compound in the available literature.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, including the structures of transient intermediates and high-energy transition states. researchgate.netyoutube.com Methods like DFT are often employed to calculate the energetics of these pathways. researchgate.net This type of analysis provides deep insights into reaction kinetics and mechanisms. youtube.com However, a search for computational studies modeling the reaction pathways and transition states specifically involving this compound did not yield any results.

Integration of Machine Learning with Computational Studies for Predictive Modeling

In recent years, machine learning (ML) has become an increasingly important tool in computational chemistry. cecam.org ML models can be trained on data from quantum chemical calculations or experiments to rapidly predict the properties of new molecules, bypassing the need for costly computations. nih.govfrontiersin.org This integration is poised to accelerate the discovery and design of new materials and drugs. builtin.comrsc.org The application of ML can range from predicting basic physical properties to identifying potential reaction outcomes. rsc.orguni-bremen.de While the synergy between ML and computational chemistry is a burgeoning field, arxiv.org there are no published studies that specifically apply machine learning models to predict the properties or behavior of this compound.

Spectroscopic Property Prediction through Computational Methods

Computational methods are frequently used to predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. Quantum mechanical calculations, particularly DFT, are the standard for these predictions. More recently, machine learning models are also being developed to predict spectra with high accuracy and speed. A review of the literature shows no specific computational studies focused on predicting the spectroscopic properties of this compound.

Based on a thorough literature search, there is no available research specifically detailing the theoretical and computational investigation of this compound using the outlined methods. While the computational tools are robust and widely applied to a variety of chemical compounds, the scientific community has not published studies focusing on this particular molecule. Therefore, it is not possible to provide detailed research findings or data tables for this compound's computational chemistry as requested.

Role in Polymer Chemistry and Advanced Materials Research

Design and Synthesis of Silicone-Based Polymeric Materials

In the realm of silicone technology, acetamidosilanes are instrumental in designing and synthesizing a wide array of polymeric materials. They are particularly significant in the production of room-temperature-vulcanizing (RTV) silicone elastomers and other moisture-curable systems, where they control the curing process and define the final properties of the material.

Silicone elastomers are composed of linear polymers, reinforcing agents, a crosslinker, and a catalyst. elkem.com Acetamidosilanes, such as methylvinyldi(N-methylacetamido)silane, can function as chain extenders in conjunction with other crosslinkers like aminoxysilicons. google.com This combination is particularly useful in creating low-modulus sealants, which are highly desirable for applications in the construction industry that require flexibility to accommodate joint movement. google.com The incorporation of acetamidosilanes allows for precise modulation of the elastomeric network, influencing key mechanical properties. By adjusting the concentration and type of amidosilane, formulators can fine-tune the modulus, elongation, and tear strength of the cured elastomer to meet specific performance requirements. elkem.com For instance, di-functional acetamidosilanes are specifically used as chain extenders to produce very low modulus sealants. scribd.com

The effect of crosslinker and chain extender choice on the final properties of a silicone elastomer is significant. nitrochemie.com While a trifunctional crosslinker creates a dense, crosslinked network, a difunctional chain extender like an acetamidosilane builds polymer chains, resulting in a softer, more flexible material. scribd.com

Table 1: Influence of Functional Silanes on Elastomer Properties

| Property | Effect of Trifunctional Crosslinker | Effect of Difunctional this compound (Chain Extender) |

|---|---|---|

| Modulus | Increases (Stiffer Material) | Decreases (Softer Material) google.comscribd.com |

| Elongation | Decreases | Increases |

| Flexibility | Decreases | Increases google.com |

| Network Structure | Tightly Crosslinked | Linear Chain Extension scribd.com |

This table provides a generalized view of how different functional silanes modulate the properties of silicone elastomers.

Acetamidosilanes are key components in one-component, moisture-curable organopolysiloxane compositions, commonly known as RTV-1 sealants. acsici.com These systems cure at ambient temperature by reacting with atmospheric moisture. scribd.comsisib.com The curing mechanism involves a two-step process: hydrolysis and condensation.

The general mechanism for a moisture-curing system is as follows:

Hydrolysis: The silane (B1218182) crosslinker reacts with atmospheric moisture, converting the hydrolyzable groups (e.g., acetamido) into silanol (B1196071) groups (Si-OH). gelest.comunm.edu

Condensation: The newly formed silanol groups react with each other and with the silanol-terminated polymer backbone, releasing water or alcohol and forming a stable, three-dimensional siloxane network. researchgate.netunm.edu

This curing chemistry is fundamental to a vast range of silicone products, from construction sealants to electronic potting compounds. elkem.comnitrochemie.com

Contributions to Advanced Coatings and Sealant Technology Research

The unique chemical reactivity of acetamidosilanes makes them valuable in the research and development of advanced coatings and sealants. They enhance performance by improving adhesion, durability, and surface characteristics.

Acetamidosilanes significantly enhance sealant performance, primarily by acting as adhesion promoters. sisib.com They function as molecular bridges at the interface between the sealant's polymer matrix and the substrate. sisib.com The silane end of the molecule contains hydrolyzable groups that, once activated by moisture, form silanol groups. sisib.com These silanols can then form strong, covalent bonds with inorganic substrates like glass, metal, and ceramics, which typically have surface hydroxyl groups (e.g., Si-OH, Al-OH). researchgate.netsisib.commerz-benteli.ch

This chemical bonding at the interface is far more robust than simple physical adhesion, leading to a more durable and reliable seal that can withstand environmental stressors like temperature fluctuations and chemical exposure. threebondindia.com By ensuring a strong bond, these adhesion promoters reduce the likelihood of sealant failure at the interface, thereby extending the service life of the machinery or structure. threebondindia.comgoogle.com Furthermore, the organic part of the amidosilane molecule is designed to be compatible with the polymer matrix of the sealant, ensuring a seamless connection between the substrate and the sealant. sisib.com This dual reactivity is key to their effectiveness in high-performance sealant formulations used in aerospace, automotive, and construction applications. 3m.comaerospheres.comadhesivesmag.com

Table 2: Substrate Adhesion with Silane-Based Promoters

| Substrate Type | Bonding Mechanism | Performance Benefit |

|---|---|---|

| Glass, Ceramics | Formation of covalent Si-O-Si bonds with surface silanols. researchgate.netmerz-benteli.ch | Excellent, durable adhesion. google.com |

| Metals (e.g., Aluminum, Steel) | Reaction with surface metal hydroxides to form M-O-Si bonds (M=metal). researchgate.netmerz-benteli.ch | Enhanced bond strength and corrosion resistance. google.com |

| Plastics | A combination of covalent bonding (if surface treated) and intermolecular forces. merz-benteli.ch | Improved adhesion to difficult-to-bond plastics. google.com |

| Porous Materials (e.g., Concrete) | Penetration into pores and chemical bonding with mineral components. adhesivesmag.com | Strong, integral seal. |

This table illustrates the chemical basis for adhesion promotion on various substrates.

In the field of advanced surface modification, research has explored the integration of acetamidosilanes into fluorosiloxane polymer architectures. Fluorinated polymers are known for their extremely low surface energy, which imparts properties like water and oil repellency (hydrophobicity and oleophobicity). researchgate.netetnatec.com

One synthetic strategy involves using a silanol/N-bis(this compound) condensation reaction to create alternating fluorosiloxane copolymers. researchgate.net This method allows for the precise incorporation of fluorinated segments into the polymer backbone. researchgate.net The resulting materials combine the flexibility and thermal stability of a siloxane backbone with the low surface energy of fluorinated side chains. researchgate.net Such coatings are of great interest for creating self-cleaning, anti-graffiti, and non-wetting surfaces for a variety of applications, from textiles to architectural glass. etnatec.commdpi.comtiangong.edu.cn Research has shown that even a small amount of fluorine, when incorporated into a siloxane polymer, can migrate to the surface, creating a low-energy, repellent interface. researchgate.net The use of this compound chemistry provides a versatile route to synthesize these sophisticated, high-performance materials. researchgate.netalljournals.cn

Catalytic Roles and Mechanisms in Organic and Polymer Transformations

While primarily known as crosslinkers and adhesion promoters, the broader family of silicon compounds and related chemistries are central to various catalytic processes in polymer science. In the context of moisture-curable silicones, catalysts are essential for accelerating the hydrolysis and condensation reactions. google.com Organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) have historically been used, but research is actively exploring alternatives, including complexes of iron, bismuth, and manganese. google.com.nagoogle.com

Investigation of Non-Metal Based Catalytic Systems

In the pursuit of more sustainable and cost-effective chemical transformations, research has increasingly focused on non-metal based catalytic systems. nih.gov While traditionally, organometallic complexes involving precious metals like platinum have dominated the landscape of catalysis, particularly in processes like hydrosilylation, there is a growing interest in alternatives. mdpi.commdpi.com Non-noble metal catalysts, such as those based on nickel, cobalt, and iron, are being investigated for their potential to replace expensive and rare metals. nih.govmdpi.com

Within this context, the role of silicon-containing compounds in non-metal catalysis is an area of active investigation. For instance, in the synthesis of methyl vinyl di(N-ethyl acetamido)silane, pyrrole (B145914) is utilized as a non-metal catalyst. google.com This particular synthesis involves the reaction of N-ethyl acetamide (B32628) with methyl vinyl dichlorosilane (B8785471) in the presence of an acid-binding agent and an organic solvent. google.com The use of pyrrole highlights a move towards exploring organic molecules as catalysts in specific silane synthesis reactions. google.com

Furthermore, the broader field of non-metal catalysis encompasses the use of Lewis acids, such as tris(pentafluorophenyl)borane, which have been shown to catalyze hydrosilylation polymerization of dienes with disilanes. mdpi.com These systems operate by activating the Si-H bond through a different mechanism than traditional transition metal catalysts. mdpi.com The exploration of such non-metal systems is driven by the need for catalysts that are not only cheaper but also exhibit different reactivity and selectivity profiles.

This compound as a Promoter or Precursor in Catalysis Research

Beyond their potential direct role in non-metal catalysis, acetamidosilanes and related compounds are also investigated for their function as promoters or precursors in catalytic systems. google.comjustia.com A promoter is a substance that, while having little to no catalytic activity itself, is added in small quantities to a catalyst to enhance its activity, selectivity, or stability. unacademy.combritannica.com They can modify the surface properties or electronic structure of the catalyst to improve its performance. numberanalytics.com

In the context of catalysis research, acetamidosilanes can be considered as precursors to catalytically relevant species. A catalyst precursor is a compound that is converted into an active catalyst under reaction conditions. researchgate.net For example, a patent for extreme low modulus RTV compositions mentions the use of an acetamido silane as a component alongside a catalyst and a promoter. google.com Another patent describes the use of an this compound chain extender and a crosslinking catalyst precursor. justia.com

The transformation of a precursor into the active catalytic species is a critical step. For instance, research on nickel-based catalysts for extra-heavy oil aquathermolysis has shown that a nickel tallate precursor transforms into nonstoichiometric forms of nickel sulfide (B99878) under reaction conditions. researchgate.net Similarly, activated carbon, a common catalyst support, is prepared from various precursor materials through processes like carbonization and activation. beilstein-journals.org These examples from broader catalysis research illustrate the principle of using a precursor to generate a catalytically active material in-situ.

The following table summarizes the roles of this compound and related compounds in catalysis research:

| Role | Description | Example System |

| Component in Catalytic System | Used alongside a catalyst and promoter in a material formulation. | Extreme low modulus RTV compositions. google.com |

| Catalyst Precursor | A compound that transforms into an active catalyst under reaction conditions. | This compound as a crosslinking catalyst precursor. justia.com |

| Reagent in Catalyst Synthesis | Used as a starting material in the synthesis of a catalytically active compound. | N-ethyl acetamide in the synthesis of methyl vinyl di(N-ethyl acetamido)silane using a pyrrole catalyst. google.com |

Derivatization Strategies for Analytical Enhancement and Fundamental Understanding

Enhancement of Spectroscopic Detectability through Derivatization

The inherent spectroscopic properties of a molecule may not be optimal for detection at low concentrations. Derivatization can be employed to attach a chromophore (for UV-visible absorbance) or a fluorophore (for fluorescence detection) to the acetamidosilane molecule, thereby significantly enhancing its detectability. chromatographyonline.com While acetamidosilanes themselves have not been the specific subject of extensive derivatization studies for this purpose, the principles can be applied from work on related amine and amide compounds.

The secondary amide nitrogen in an this compound has an active hydrogen that can be targeted for derivatization. Reagents that introduce aromatic or other conjugated systems can be used. For example, derivatizing agents designed for amines and alcohols that add functionalities like benzyl (B1604629) or 4-nitrobenzyl groups can increase UV absorbance. chromatographyonline.com For fluorescence detection, which offers greater sensitivity and specificity than UV-Vis absorbance, reagents that react with active hydrogens to form highly fluorescent products would be applicable. chromatographyonline.com

Table 1: Examples of Derivatization Approaches for Spectroscopic Enhancement

| Derivatization Goal | Reagent Class | Functional Group Targeted | Potential Effect on this compound |

|---|---|---|---|

| UV-Vis Detection | Acylating Agents (e.g., Benzoyl Chloride) | Active Hydrogen on Amide | Introduction of a benzoyl chromophore. |

| Fluorescence Detection | Dansyl Chloride | Active Hydrogen on Amide | Attachment of a highly fluorescent dansyl group. |

| Fluorescence Detection | o-Phthalaldehyde (OPA) | Primary Amine (on precursor aminosilanes) | Formation of a fluorescent isoindole derivative. |

Strategies for Improving Chromatographic Separation

Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While some organosilanes are well-suited for GC, the presence of the polar amide group in acetamidosilanes can lead to poor chromatographic performance, such as peak tailing and irreversible adsorption on the column. jfda-online.com Derivatization is a common strategy to mitigate these issues by increasing volatility and reducing polarity. copernicus.orgnasa.gov

The most prevalent derivatization method for this purpose is silylation, which involves replacing the active hydrogen on the amide nitrogen with a non-polar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. copernicus.orgnasa.gov This modification decreases intermolecular hydrogen bonding, leading to increased volatility and improved thermal stability, which is crucial for GC analysis. copernicus.orgnasa.govnih.gov For example, the analysis of fatty acid amides by GC-MS required derivatization to prevent thermal instability at high temperatures. nih.gov Silylation with reagents like N-methyl-trimethylsilyl trifluoroacetamide (B147638) (MSTFA) has been shown to be effective for various amides, increasing their thermal stability and improving their separation for GC-MS analysis. copernicus.orgnasa.govnasa.gov

Beyond derivatization of the analyte, chromatographic separation can be enhanced by selecting an appropriate stationary phase. For polar compounds like amides, columns with specialized surfaces, such as those incorporating amide functionalities (RP-Amide columns), can offer better selectivity and peak shape compared to standard C18 columns. sigmaaldrich.com Another strategy for improving the separation of basic compounds, like the precursor aminosilanes, is to use amine-bonded silica (B1680970), which reduces the acidity of the silica surface and minimizes undesirable interactions. biotage.com

Table 2: Derivatization Reagents for Improved GC Separation of Amide-Containing Compounds

| Reagent | Abbreviation | Derivative Group | Key Benefits |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Powerful silyl donor, effective for amides, especially with a catalyst like TMCS. researchgate.net |

| N-methyl-trimethylsilyl trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Produces high yields and stable derivatives for amides, suitable for GC-MS. nasa.govnasa.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms very stable derivatives with longer retention times, which can improve separation. nasa.gov |

Chemical Modification for Enhanced Ionization Efficiency in Mass Spectrometry

Mass spectrometry (MS) is a primary tool for structural elucidation and quantification, but its sensitivity is highly dependent on the ionization efficiency of the analyte. researchgate.netrsc.org Acetamidosilanes, like other polar compounds, may exhibit poor ionization. Derivatization can significantly improve MS detection by creating derivatives that are more volatile or that ionize more readily. rsc.org

For analysis by gas chromatography-mass spectrometry (GC-MS) with electron impact (EI) ionization, silylation is a key strategy. The trimethylsilylation of fatty acid amides, for instance, not only improves their thermal stability for GC but also leads to predictable fragmentation patterns in the mass spectrometer. nih.gov Quantitation of silylated fatty acid amides was achieved by monitoring characteristic fragment ions, such as m/z M-71. nih.gov Similarly, derivatizing an this compound by silylation would enhance its volatility and produce characteristic fragments that aid in its identification. nih.govresearchgate.net

For liquid chromatography-mass spectrometry (LC-MS) using techniques like electrospray ionization (ESI), derivatization can be used to introduce a permanent charge or a group that is easily protonated or deprotonated. For example, derivatizing amine metabolites with 4-hydroxy-3-methoxycinnamaldehyde (B191438) improved detection sensitivity and yielded more structurally specific fragment ions in MS/MS analysis. nih.gov While amides are less basic than amines, derivatization strategies that add a readily ionizable group, such as a quaternary amine, can dramatically enhance the signal in positive-ion ESI-MS.

Applications of Isotopic Labeling in Derivatization for Mechanistic Probing

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms through a chemical transformation. acs.orgsigmaaldrich.com In the context of acetamidosilanes, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule to study its synthesis, hydrolysis, or condensation reactions. nih.govrsc.org

For example, acetamidosilanes used in sealant formulations are known to liberate N-methylacetamide upon curing with moisture. eurekakit.comresearchgate.net To study this hydrolysis mechanism, an this compound could be synthesized with a ¹³C-labeled acetyl group. By monitoring the formation of ¹³C-labeled N-methylacetamide using mass spectrometry, the kinetics and pathways of the curing process can be precisely determined. Similarly, deuterium labeling of the silane (B1218182) backbone (Si-D instead of Si-H) can be used to measure kinetic isotope effects, which provide insight into the rate-determining step of reactions involving Si-H bond cleavage. nih.gov

The combination of isotopic labeling with analytical techniques like MS and NMR spectroscopy is a cornerstone of mechanistic studies, allowing for the unambiguous tracking of atoms and the identification of transient intermediates. acs.org Such studies are crucial for understanding how acetamidosilanes function in complex polymer systems and for designing improved materials. rsc.orgresearchgate.net

Future Research Directions and Unaddressed Challenges in Acetamidosilane Chemistry

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The traditional synthesis of acetamidosilanes often involves the reaction of chlorosilanes with N-alkylamides in the presence of a base or the reaction of a metal salt of an amide with a chlorosilane. google.com For instance, methylvinyldi(N-methylacetamido)silane can be prepared by mixing a sodium salt of N-methylacetamide with methylvinyldichlorosilane in an inert solvent. google.com A significant drawback of such methods is the formation of salt byproducts, like sodium chloride, which are generated in stoichiometric amounts. google.com This presents challenges in purification and generates considerable inorganic waste, running counter to the principles of green chemistry.

Future research must focus on developing more atom-economical and sustainable synthetic routes. Key challenges and research directions include:

Catalytic Approaches: There is a pressing need to develop catalytic methods for the synthesis of acetamidosilanes. This could involve transition-metal catalysis or organocatalysis to facilitate the direct coupling of silanes (Si-H) with amides, eliminating the use of halogenated precursors and the subsequent salt waste. longdom.orgnih.gov

Solvent-Free and Alternative Solvent Systems: Investigating solvent-free reaction conditions or the use of green solvents like water, supercritical CO2, or ionic liquids can significantly reduce the environmental footprint of acetamidosilane production. longdom.orgnih.govresearchgate.net Microwave-assisted and continuous flow reactions could also offer more efficient and scalable alternatives to traditional batch processing. researchgate.netpharmafeatures.com

Renewable Feedstocks: A long-term goal is to source silicon and amide precursors from renewable resources, moving away from fossil fuel-derived starting materials. mdpi.com

| Synthetic Strategy | Current Challenges | Future Research Focus |

| Traditional Synthesis | Stoichiometric salt byproduct, use of hazardous chlorosilanes. google.com | Move towards halogen-free precursors. |

| Catalysis | Lack of specific catalysts for direct Si-N bond formation from Si-H and amides. | Development of novel, highly selective catalysts (metal-based or organocatalysts). longdom.orgnih.gov |

| Reaction Conditions | Reliance on volatile organic solvents. | Exploration of solvent-free methods, microwave irradiation, and green solvents. longdom.orgresearchgate.netpharmafeatures.com |

Exploration of Underutilized Reactivity Modes

The current application of acetamidosilanes is predominantly centered on the hydrolysis of the Si-N bond, which liberates an acetamide (B32628) and forms silanols. This reactivity is harnessed in moisture-curing silicone systems, where acetamidosilanes act as chain extenders or crosslinkers. google.comscribd.com However, the reactivity of the this compound moiety is likely far more diverse.

Future research should aim to explore reactivity beyond simple hydrolysis:

Selective Bond Activation: Developing methods to selectively activate the Si-N, N-C, or C=O bonds within the this compound structure could open up new synthetic pathways.

C-H Functionalization: Inspired by recent advances in transition-metal catalysis, exploring the direct C-H silylation of organic molecules using acetamidosilanes as the silicon source could be a fruitful area. acs.org This would represent a significant departure from their current role as simple curing agents.

Coordination Chemistry: The acetamido group offers potential as a ligand for metal centers. Investigating the coordination chemistry of acetamidosilanes could lead to novel catalysts with unique reactivity, potentially leveraging the silicon atom's influence on the electronic properties of the metal center.

Advanced Characterization of Complex Polymeric Systems Incorporating this compound

Acetamidosilanes are incorporated into complex polymer networks, particularly in silicone elastomers. scribd.comosti.gov A significant challenge is to fully understand the relationship between the molecular structure of the this compound precursor, the curing process, and the final macroscopic properties of the polymer. While standard techniques are used, a more advanced and integrated characterization approach is needed. researchgate.net

Future research should focus on:

In-situ Monitoring: Developing and applying techniques to monitor the curing process in real-time. This could involve spectroscopic methods like Fourier-Transform Infrared (FTIR) or Raman spectroscopy to track the disappearance of the acetamido group and the formation of siloxane bonds. optimech.co.nzmdpi.com

Network Structure Analysis: Utilizing advanced solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to probe the crosslink density and segmental dynamics of the cured polymer network. mdpi.com This can provide insights into how the structure of the this compound influences polymer chain mobility.

Multi-scale Morphological Analysis: Combining microscopic techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) to characterize the morphology of the polymer from the nano to the microscale. numberanalytics.comresearchgate.net This is crucial for understanding how additives and fillers are dispersed within the this compound-crosslinked matrix. optimech.co.nz

Correlating Structure to Properties: A major challenge is to build comprehensive models that link the detailed structural data from these advanced characterization techniques to the material's mechanical and thermal properties, which are often assessed by methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). tainstruments.comnrel.govthermofisher.com

| Characterization Technique | Information Provided | Future Research Application |

| FTIR/Raman Spectroscopy | Vibrational modes of functional groups. optimech.co.nzmdpi.com | In-situ monitoring of curing kinetics. |

| Solid-State NMR | Molecular structure, chain dynamics. mdpi.com | Quantifying crosslink density and polymer mobility. |

| GPC/SEC | Molecular weight distribution. lcms.cz | Analyzing changes in polymer chains during curing. |

| SEM/TEM/AFM | Surface morphology and microstructure. numberanalytics.comresearchgate.net | Visualizing filler dispersion and network structure. |

| TGA/DSC | Thermal stability, phase transitions. tainstruments.com | Assessing the thermal performance of the final polymer. |

Deeper Integration of Theoretical and Experimental Studies for Predictive Design

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity and material properties. escholarship.org However, its application to this compound chemistry has been limited. A deeper integration of theoretical and experimental approaches is a key challenge that, if met, could significantly accelerate the development of new materials.

Future research directions include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model the reaction pathways for both the synthesis and reactivity of acetamidosilanes. figshare.comnih.gov This could help in designing more efficient catalysts and predicting potential side reactions.

Predictive Material Properties: Employing molecular dynamics (MD) simulations to predict the bulk properties of polymers derived from acetamidosilanes. figshare.com This can help in screening potential candidates for specific applications before undertaking extensive experimental work.

Designing Novel Derivatives: Using computational tools to design new this compound derivatives with tailored electronic and steric properties for specific applications in catalysis or as advanced derivatization agents. numberanalytics.com

Expanding Roles in Emerging Material Science and Catalysis Research

The use of acetamidosilanes has been largely confined to silicone sealants. constructionmaterialsinc.comaspgov.comrelicom.ru While this is an important application, the unique properties of the Si-N-C=O linkage are likely suitable for a broader range of uses.

Key unaddressed challenges and opportunities are:

Hybrid Organic-Inorganic Materials: Exploring the use of acetamidosilanes as building blocks for creating novel hybrid materials. Their ability to undergo hydrolysis could be harnessed to form well-defined silsesquioxane or silica (B1680970) structures functionalized with amide groups.

Surface Modification: Investigating the use of acetamidosilanes for the surface modification of materials like glass, metals, and metal oxides. The amide functionality could impart specific surface properties like hydrophilicity or biocompatibility.

Catalysis: As mentioned, the potential of acetamidosilanes in catalysis is virtually unexplored. Research into this compound-based ligands or even their direct use as organocatalysts could yield new and selective chemical transformations. acs.org

Methodological Advancements in Derivatization for Complex Matrices